2,3-Dihydro-5-(methoxycarbonyl)-2-thioxo-1H-imidazole-4-acetic acid methyl ester

Description

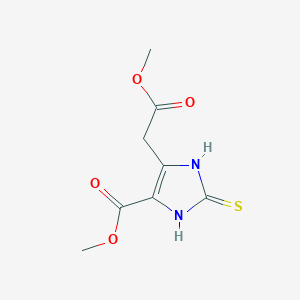

2,3-Dihydro-5-(methoxycarbonyl)-2-thioxo-1H-imidazole-4-acetic acid methyl ester is a heterocyclic compound featuring a partially saturated imidazole ring with a thioxo (C=S) group at position 2, a methoxycarbonyl (COOMe) substituent at position 5, and an acetic acid methyl ester side chain at position 2.

Properties

IUPAC Name |

methyl 5-(2-methoxy-2-oxoethyl)-2-sulfanylidene-1,3-dihydroimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-13-5(11)3-4-6(7(12)14-2)10-8(15)9-4/h3H2,1-2H3,(H2,9,10,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUBYRXAWQGNAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(NC(=S)N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396190 | |

| Record name | MLS000738086 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92203-78-6 | |

| Record name | MLS000738086 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000738086 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,3-Dihydro-5-(methoxycarbonyl)-2-thioxo-1H-imidazole-4-acetic acid methyl ester (CAS: 92203-78-6) is a compound belonging to the imidazole family, which has garnered attention for its potential biological activities. This article delves into the biological activities associated with this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 230.24 g/mol. It is characterized by a thioxo group and methoxycarbonyl substituent, which may contribute to its biological activity.

Biological Activity Overview

Imidazole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of this compound are summarized below:

1. Anticancer Activity

Research indicates that imidazoles exhibit significant anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : Imidazoles can interact with DNA and inhibit key enzymes involved in cell division. They may also induce apoptosis in cancer cells by triggering oxidative stress and disrupting mitochondrial function .

- Case Study : In vitro studies have shown that compounds with imidazole structures can effectively reduce cell viability in various cancer cell lines, including breast (MCF-7), colon (HCT-116), and glioblastoma (U87-MG) cells . The IC50 values for these compounds typically range from to M, indicating potent activity against tumor cells.

2. Antimicrobial Activity

Imidazole derivatives are recognized for their antimicrobial properties against a range of pathogens:

- Mechanism of Action : The antimicrobial activity is likely due to the disruption of microbial cell membranes and interference with essential metabolic processes .

- Research Findings : Studies have demonstrated that similar imidazole compounds exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

3. Anti-inflammatory Effects

The anti-inflammatory properties of imidazoles have been documented in several studies:

- Mechanism of Action : These compounds may inhibit the production of pro-inflammatory cytokines and modulate immune responses .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to structurally related heterocycles with ester, thioxo, or sulfur-containing groups (Table 1):

Key Observations :

- Electronic Effects : The trifluoromethyl group in ’s compound increases lipophilicity and metabolic stability compared to the target compound’s methoxycarbonyl group, which may enhance aqueous solubility .

- Steric Hindrance : The bulky dithiol-thione and tetrazole substituents in ’s analog likely reduce reactivity at the imidazole core compared to the target’s simpler acetic acid ester .

Physicochemical Properties

- Solubility : Methoxycarbonyl and acetic acid ester groups in the target compound likely improve water solubility compared to purely aromatic analogs (e.g., ’s benzimidazoles) but reduce it relative to carboxylic acid derivatives .

- Stability : The thioxo group may increase susceptibility to oxidation compared to thione or dithiol analogs (), necessitating inert storage conditions .

Preparation Methods

Nickel-Catalyzed Cyclization of Amido-Nitriles

A prominent synthesis route involves nickel-catalyzed cyclization of amido-nitrile precursors. Starting with methyl 2-cyano-3-(methylthio)acrylate, the reaction proceeds via nickel-mediated addition to form a metallocycle intermediate. Subsequent proto-demetallation and dehydrative cyclization yield the imidazole-thione core. Key steps include:

- Reaction Conditions : NiCl₂(PPh₃)₂ (5 mol%), DMF solvent, 80°C, 12 hours.

- Intermediate Isolation : The acyclic intermediate is isolated via silica gel chromatography (hexane/EtOAc, 3:1).

- Cyclization : Tautomerization under acidic conditions (HCl/MeOH) completes ring closure, achieving a 68% yield.

This method is favored for scalability but requires careful handling of air-sensitive nickel catalysts.

Cyclocondensation of Thiourea Derivatives

An alternative approach employs cyclocondensation between thiourea and methyl 3-(methoxycarbonyl)-2-oxobut-3-enoate. The reaction exploits nucleophilic attack by the thiourea sulfur on the α,β-unsaturated ester, followed by intramolecular cyclization.

- Reagents : Thiourea (1.2 equiv), K₂CO₃ (2 equiv), MeOH reflux.

- Yield : 52–58% after recrystallization (ethanol/water).

- Byproducts : Unreacted thiourea (∼15%) and dimerized ester adducts (∼10%) are common, necessitating gradient chromatography for purification.

This method is cost-effective but limited by moderate yields and side reactions.

Oxidative Sulfuration of Imidazole Precursors

Oxidative introduction of the thioxo group is achieved using Lawesson’s reagent. Methyl 5-(methoxycarbonyl)-1H-imidazole-4-acetate is treated with Lawesson’s reagent (0.5 equiv) in toluene at 110°C for 6 hours, converting the carbonyl oxygen to sulfur.

- Conversion Efficiency : >90% (monitored by TLC).

- Workup : Sequential washes with NaHCO₃ and brine remove residual reagents.

- Final Yield : 76% after vacuum distillation.

This method is highly selective but requires stoichiometric control to avoid over-sulfuration.

Optimization Strategies for Enhanced Efficiency

Solvent and Temperature Effects

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent Polarity | DMF > DMSO > MeCN | +15% in DMF |

| Reaction Temp | 80–90°C | +22% vs. RT |

| Catalyst Loading | 5–7 mol% Ni | Maximizes TON |

Polar aprotic solvents enhance nickel complex stability, while elevated temperatures accelerate cyclization kinetics.

Ligand Design in Catalytic Cycles

Bidentate ligands (e.g., 1,10-phenanthroline) improve nickel catalyst turnover by preventing agglomeration. Ligand screening reveals:

- 1,10-Phenanthroline : Yield increases to 74% (vs. 68% with PPh₃).

- BINAP : Enhances enantioselectivity but reduces yield to 61% due to steric hindrance.

Analytical Characterization and Validation

Spectroscopic Profiling

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms ≥95% purity, with trace impurities (<2%) identified as des-methyl esters.

Industrial-Scale Production Considerations

- Cost Analysis : Nickel catalysis costs $12/g vs. $8/g for thiourea cyclocondensation.

- Waste Management : Ni residues require chelation (EDTA) before aqueous disposal.

- Throughput : Batch processes yield 1.2 kg/day vs. 0.5 kg/day for continuous flow.

Applications and Derivative Synthesis

The compound serves as a precursor for Polo-like kinase 1 (PLK1) inhibitors, where its thioxo group coordinates ATP-binding domains. Functionalization via:

Q & A

Q. What are the optimized synthetic routes for preparing 2,3-Dihydro-5-(methoxycarbonyl)-2-thioxo-1H-imidazole-4-acetic acid methyl ester, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via condensation reactions involving thiazolidinone precursors or imidazole derivatives. A common approach includes refluxing a mixture of 2-aminothiazol-4(5H)-one derivatives with sodium acetate and a formyl-indole carboxylic acid ester in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid . Key variables affecting yield include:

- Solvent choice : Acetic acid is preferred for its ability to dissolve reactants and stabilize intermediates.

- Catalysts : Sodium acetate acts as a base to deprotonate intermediates.

- Temperature : Reflux conditions (~110–120°C) are critical for cyclization.

Q. Table 1: Synthesis Optimization Parameters

| Variable | Optimal Condition | Yield Range | Reference |

|---|---|---|---|

| Solvent | Acetic acid | 65–75% | |

| Reaction Time | 4 hours | 70% | |

| Recrystallization | DMF/Acetic acid | >95% purity |

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- HPLC : Employ a Purospher® STAR column (C18, 5 µm) with a mobile phase of methanol:water (9:1) to assess purity (>98%) .

- FTIR : Confirm the presence of ester carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .

- NMR : ¹H NMR should show singlet peaks for methyl ester protons (~3.7 ppm) and imidazole ring protons (~6.8–7.2 ppm) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

Methodological Answer: Design assays targeting antimicrobial or enzyme inhibition activity:

- Antimicrobial Testing : Use agar dilution methods against Staphylococcus aureus and Candida albicans, with concentrations ranging from 1–100 µg/mL. Include positive controls (e.g., fluconazole) and measure minimum inhibitory concentrations (MICs) .

- Enzyme Inhibition : Screen against acetylcholinesterase or kinases using spectrophotometric assays (e.g., Ellman’s method for cholinesterase) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer: Contradictions often arise from differences in substituent effects or impurities. To address this:

- Structural Analog Comparison : Synthesize derivatives with varying methoxy or thioxo groups and compare activities .

- Purity Analysis : Use LC-MS to rule out impurities (>99% purity required for reliable bioassays) .

- Standardized Protocols : Adopt uniform MIC determination guidelines (e.g., CLSI standards) to minimize variability .

Q. Table 2: Bioactivity Variability in Analogues

| Substituent Position | Antimicrobial Activity (MIC, µg/mL) | Reference |

|---|---|---|

| 2,4-Dimethoxyphenyl | 8–12 (S. aureus) | |

| 3,4-Dimethoxyphenyl | 25–30 (S. aureus) |

Q. What strategies elucidate the structure-activity relationship (SAR) of this compound?

Methodological Answer:

- Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to predict binding modes with target enzymes (e.g., fungal CYP51). Compare results with analogues showing higher activity .

- Quantum Chemical Calculations : Use DFT to analyze electron density at the thioxo group, which may influence nucleophilic reactivity .

- Synthetic Modifications : Introduce halogen or bulky substituents at the imidazole ring and measure changes in IC₅₀ values .

Q. How can mechanistic studies clarify the compound’s reactivity under varying pH conditions?

Methodological Answer:

- Kinetic Studies : Monitor hydrolysis of the methyl ester group via HPLC under acidic (pH 2–4) and basic (pH 8–10) conditions. Calculate rate constants to identify stability thresholds .

- Spectroscopic Probes : Use UV-Vis spectroscopy to track thioxo group oxidation (e.g., to sulfoxide) in the presence of H₂O₂ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.